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molecular formula C27H20ClNO3 B8758743 1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No. B8758743
M. Wt: 441.9 g/mol
InChI Key: FCJLJPJZSUKSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250442B2

Procedure details

Using a method similar to Example 12, 1-(2-chloro-benzyl)-1H-indole-2,3-dione (300 mg, 1.1 mmol) and 2,6-dimethylphenol (831 mg, 8.83 mmol) in trifluoromethanesulfonic acid (5 mL) gives a crude brown oil. Purify by flash chromatography (CH2Cl2, 10% EtOAc/CH2Cl2, 25% EtOAc/CH2Cl2) and recrystallize the resulting oil from diethyl ether/CH2Cl2/hexanes to give after drying under house vacuum 145 mg (30%) of the title compound as an off-white powder. MS (ES): m/z=442 (M+1), 440 (M−1); 1H NMR(DMSO-d6): δ9.46 (s, 2H), 7.52 (dd, J=1.2 Hz, J=7.8 Hz, 1H), 7.36-7.24 (m, 4H), 7.10 (t, J=7.3 Hz, 1H), 7.01-6.91 (m, 6H), 6.71 (d, J=8.7 Hz, 4H), 5.06 (s, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
831 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=O)[C:6]1=[O:15].C[C:21]1[CH:26]=[CH:25][CH:24]=[C:23](C)[C:22]=1[OH:28]>FC(F)(F)S(O)(=O)=O>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:25]2[CH:26]=[CH:21][C:22]([OH:28])=[CH:23][CH:24]=2)([C:25]2[CH:24]=[CH:23][C:22]([OH:28])=[CH:21][CH:26]=2)[C:6]1=[O:15]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C(CN2C(C(C3=CC=CC=C23)=O)=O)C=CC=C1
Step Two
Name
Quantity
831 mg
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a crude brown oil
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography (CH2Cl2, 10% EtOAc/CH2Cl2, 25% EtOAc/CH2Cl2)
CUSTOM
Type
CUSTOM
Details
recrystallize the resulting oil from diethyl ether/CH2Cl2/hexanes
CUSTOM
Type
CUSTOM
Details
to give
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying under house vacuum 145 mg (30%) of the title compound as an off-white powder

Outcomes

Product
Name
Type
Smiles
ClC1=C(CN2C(C(C3=CC=CC=C23)(C2=CC=C(C=C2)O)C2=CC=C(C=C2)O)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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